molecular formula C25H26N6O4 B565860 伊布替尼代谢物 M37 CAS No. 1654820-87-7

伊布替尼代谢物 M37

货号 B565860
CAS 编号: 1654820-87-7
分子量: 474.521
InChI 键: NWKPMPRXJGMTKQ-DIAVIDTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibrutinib metabolite M37, also known as PCI-45227, is a major metabolite of Ibrutinib . Ibrutinib is an orally administered tyrosine kinase inhibitor (TKI) targeting Bruton’s tyrosine kinase (BTK) that has transformed the treatment for cancers driven by B-cell proliferation .


Synthesis Analysis

Ibrutinib is metabolized via three major pathways: hydroxylation of the phenyl (M35), opening of the piperidine (M25 and M34), and epoxidation of the ethylene on the acryloyl moiety with further hydrolysis to dihydrodiol (PCI-45227, and M37) . The metabolism of ibrutinib through this glutathione cycle was confirmed in cultured human renal proximal tubule cells .


Chemical Reactions Analysis

Ibrutinib is mainly metabolized to dihydrodiol-ibrutinib (DHI) by CYP3A4 and to a lesser extent by CYP2D6 . In addition to CYP3A4-mediated metabolism, glutathione conjugation can be observed .

科学研究应用

Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib

Ibrutinib (IBR) is an oral anticancer medication that irreversibly inhibits Bruton tyrosine kinase (BTK). Due to its pharmacokinetic variability and potential adverse effects, precision dosing is crucial for safe and effective use. A high-throughput clinical laboratory methodology has been developed using liquid chromatography–mass spectrometry (LC-MS/MS) to simultaneously analyze IBR and its active metabolite, Dihydrodiol Ibrutinib (DIB), in human plasma . This method enables therapeutic drug monitoring (TDM) and supports pharmacokinetics-based precision pharmacotherapy with IBR.

Population Pharmacokinetics of Ibrutinib and Dihydrodiol Ibrutinib

Population pharmacokinetic models have been developed to describe the concentrations of both IBR and DIB in patients treated with ibrutinib. These models quantify inter- and intra-individual variability, evaluate covariates, and explore the relationship between exposure to ibrutinib and treatment response. Ultra-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) was used to assess drug concentrations .

Ibrutinib Pharmacokinetics in Healthy Adults

In a study involving healthy adults, population pharmacokinetics of ibrutinib were explored. Ibrutinib, an antineoplastic agent, reduces B-cell proliferation by inhibiting BTK. Understanding its pharmacokinetics helps optimize dosing and treatment strategies .

安全和危害

Ibrutinib has unexplained nephrotoxicity and high metabolite concentrations are also found in kidneys of Cyp3a knockout mice . Among 713 signals of disproportionate reporting (SDRs), 36 potential safety signals emerged in ibrutinib-treated patients, mainly ischemic heart diseases, pericarditis, uveitis, retinal disorders, and fractures .

未来方向

Future evaluation of the proposed concept of improving the pharmacokinetic profile and therapeutic use of ibrutinib through CYP3A inhibition is needed . This could be achieved through the rational design of clinical trials aimed at improving the therapeutic use of ibrutinib .

属性

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKPMPRXJGMTKQ-DIAVIDTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibrutinib metabolite M37

CAS RN

1654820-87-7
Record name Ibrutinib metabolite M37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654820877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PCI-45227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29446230GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibrutinib metabolite M37
Reactant of Route 2
Ibrutinib metabolite M37
Reactant of Route 3
Reactant of Route 3
Ibrutinib metabolite M37
Reactant of Route 4
Reactant of Route 4
Ibrutinib metabolite M37
Reactant of Route 5
Reactant of Route 5
Ibrutinib metabolite M37
Reactant of Route 6
Reactant of Route 6
Ibrutinib metabolite M37

Q & A

Q1: What is PCI-45227 and how does it relate to Ibrutinib?

A: PCI-45227, also known as Dihydrodiol Ibrutinib or Ibrutinib metabolite M37, is the major pharmacologically active metabolite of the anticancer drug Ibrutinib. It forms through the epoxidation of the ethylene on the acryloyl moiety of Ibrutinib followed by hydrolysis. []

Q2: Does PCI-45227 share the same target as Ibrutinib?

A: While both Ibrutinib and PCI-45227 target Bruton's tyrosine kinase (BTK), PCI-45227 exhibits a 10-fold lower inhibitory activity compared to the parent drug. []

Q3: How does the formation of PCI-45227 affect the oral bioavailability of Ibrutinib?

A: Ibrutinib undergoes extensive first-pass metabolism by CYP3A enzymes, primarily in the liver and intestines. [] This metabolism contributes to the low oral bioavailability of Ibrutinib, which is estimated to be less than 4% on average. [] PCI-45227 is a major product of this metabolic pathway.

Q4: Could inhibiting CYP3A activity impact the pharmacokinetics of Ibrutinib and PCI-45227?

A: Yes, studies in mice have shown that inhibiting CYP3A activity can significantly increase the plasma AUC of Ibrutinib, suggesting that this strategy could potentially improve its bioavailability. [] Since PCI-45227 is formed through CYP3A metabolism, its levels would likely be affected as well.

Q5: Can co-administering Ibrutinib with CYP3A inhibitors affect its efficacy?

A: Co-administration of Ibrutinib with strong CYP3A inhibitors like voriconazole and moderate inhibitors like erythromycin has been shown to increase Ibrutinib exposure. [] This highlights the importance of considering dose adjustments when using Ibrutinib alongside CYP3A inhibitors to manage potential toxicity risks.

Q6: Is there a way to estimate Ibrutinib exposure more accurately than trough concentration?

A: Yes, as Ibrutinib exhibits limited accumulation in plasma, monitoring its therapeutic effect relies on the area under the curve of concentration vs. time (AUCIBRU) rather than trough concentration (Cmin,ss). [] Limited sampling strategies using three samples within the pre-dose and 4-hour post-dose period have shown good accuracy in estimating Ibrutinib exposure. []

Q7: Does including PCI-45227 concentration data improve the estimation of Ibrutinib exposure?

A: Studies have shown that including dihydrodiol-ibrutinib metabolite concentrations did not improve the predictive performance for AUCIBRU. []

Q8: Does PCI-45227 penetrate the central nervous system (CNS)?

A: Yes, research indicates that PCI-45227 can penetrate the blood-brain barrier and reach the CNS. [] Studies in patients with primary central nervous system lymphoma (PCNSL) found detectable levels of PCI-45227 in their cerebrospinal fluid (CSF). []

Q9: Are there any analytical methods available to quantify Ibrutinib and PCI-45227 simultaneously?

A: Yes, researchers have developed and validated LC-MS/MS methods for the simultaneous quantification of Ibrutinib and PCI-45227 in various biological matrices like human plasma and rat plasma. [, ] These methods are valuable for pharmacokinetic studies and therapeutic drug monitoring.

Q10: Is there any specific information available on the molecular formula, weight, or spectroscopic data of PCI-45227?

A10: While the provided research papers don't delve into the detailed structural characterization of PCI-45227, it's important to note that this information is crucial for a comprehensive understanding of the molecule. Further research and dedicated studies are needed to elucidate these specific details.

Q11: How is PCI-45227 eliminated from the body?

A: While the research provided doesn't offer specific details on PCI-45227's elimination pathway, studies on Ibrutinib reveal that it's primarily eliminated through fecal excretion, with minimal urinary excretion. [] Further investigations are needed to determine if PCI-45227 follows a similar elimination route.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。